molecular formula C18H18N4O B2867854 4-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034587-33-0

4-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide

Cat. No.: B2867854
CAS No.: 2034587-33-0
M. Wt: 306.369
InChI Key: RSNWGDIPDMPVKX-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 1H-pyrrole substituent at the 4-position of the benzene ring and a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine moiety as the amine substituent. Its structure combines aromaticity (benzamide and pyrrole) with a partially saturated bicyclic system (tetrahydropyrazolopyridine), which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name

4-pyrrol-1-yl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c23-18(20-15-8-12-22-17(13-15)7-9-19-22)14-3-5-16(6-4-14)21-10-1-2-11-21/h1-7,9-11,15H,8,12-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNWGDIPDMPVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide typically involves multiple steps, starting with the formation of the pyrrole ring followed by the construction of the tetrahydropyrazolo[1,5-a]pyridine core. Key reaction conditions include the use of strong bases or acids, high temperatures, and specific catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, precise temperature control, and continuous monitoring to ensure product quality. The use of automated systems for the addition of reagents and the removal of by-products can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound has shown potential as a bioactive molecule. It can be used to study biological processes and pathways, as well as to develop new therapeutic agents.

Medicine

In medicine, this compound may have applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance of these materials.

Mechanism of Action

The mechanism by which 4-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may bind to these targets, altering their activity and leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs from the evidence:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Reported Applications
4-(1H-Pyrrol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide Benzamide + pyrrole + tetrahydropyrazolopyridine 4-(1H-Pyrrol-1-yl), N-linked tetrahydropyrazolopyridine Not explicitly reported Hypothesized: Enzyme/receptor modulation
Atuzabrutinib (WHO Drug Information) Cyclohexanecarboxamide + tetrahydropyrazolo[1,5-a]pyrazine (1R,2R)-2-[4-(3-Methyl-1H-pyrazol-5-yl)benzoyl], 4-oxo-tetrahydropyrazolopyrazine ~500 (estimated) Kinase inhibitor (e.g., BTK inhibitors)
Compound 4n (Dihydropyrazolo[1,5-a]pyrimidinone) Dihydropyrazolopyrimidinone 4-Trifluoromethylphenyl, 4-hydroxyphenyldiazenyl 416.36 Anticancer or antimicrobial (structural inference)
Crystalline Form A (AstraZeneca) Cyclohexanecarboxamide + tetrahydropyrazolo[1,5-a]pyrazine 4-(3-Methyl-1H-pyrazol-5-yl)benzoyl, 4-oxo-tetrahydropyrazolopyrazine ~500 (estimated) Cardiovascular disease therapeutics
5-(1,3-Dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (1006434-36-1) Tetrahydropyrazolopyrimidine 1,3-Dimethylpyrazole, 7-trifluoromethyl ~300 (estimated) Research chemical (unspecified biological activity)

Structural and Functional Insights

Core Scaffold Variations: The target compound’s tetrahydropyrazolopyridine core is distinct from atuzabrutinib’s tetrahydropyrazolopyrazine scaffold . The pyridine vs. Compared to Compound 4n (a dihydropyrazolopyrimidinone), the target lacks a pyrimidinone ring, reducing hydrogen-bond acceptor capacity .

Physicochemical Properties :

  • The benzamide moiety in the target compound is shared with atuzabrutinib , suggesting similar solubility and bioavailability challenges, often mitigated by formulation strategies (e.g., crystalline forms, as in ).

Notes on Evidence Limitations

  • Direct pharmacological data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.
  • lists numerous compounds with tetrahydropyrazolo[1,5-a]pyrimidine/pyrazine cores but lacks detailed biological data, limiting functional comparisons .
  • The WHO nomenclature for atuzabrutinib underscores the therapeutic relevance of this structural class, but specific mechanistic differences remain unclear .

Biological Activity

The compound 4-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through a detailed review of its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C_{15}H_{18}N_4
  • Molecular Weight : 270.34 g/mol
  • IUPAC Name : this compound

This compound features a pyrrole ring and a tetrahydropyrazolo moiety, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Antitumor Activity : Many pyrazole derivatives have shown significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to the target compound have been reported to inhibit mTORC1 activity and modulate autophagy in pancreatic cancer cells .
  • Antimicrobial Properties : Pyrazole derivatives are recognized for their antibacterial and antifungal activities. Studies have demonstrated their effectiveness against multiple pathogens .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. The presence of specific functional groups influences its interaction with biological targets. For example:

  • Pyrrole Ring : The inclusion of the pyrrole moiety enhances binding affinity to certain receptors.
  • Tetrahydropyrazolo Group : This component is associated with increased metabolic stability and improved pharmacokinetic profiles.

Case Studies and Research Findings

  • Antiproliferative Studies :
    • A study on related benzamide derivatives revealed submicromolar antiproliferative activity against MIA PaCa-2 cells, highlighting their potential as anticancer agents . The compounds were shown to disrupt autophagic flux and interfere with mTORC1 reactivation.
  • Inhibition of Enzymatic Activity :
    • Compounds similar to this compound have been tested for their ability to inhibit histone deacetylases (HDACs), which play a role in cancer progression . One derivative exhibited an IC50 value of 2.89 μM against RPMI-8226 cells.
  • Antimicrobial Activity :
    • Research has shown that pyrazole derivatives possess significant antibacterial properties. For example, compounds were evaluated for their effectiveness against various bacterial strains and demonstrated promising results .

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